molecular formula C12H11F2N3O2 B1417353 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096911-64-6

1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1417353
CAS No.: 1096911-64-6
M. Wt: 267.23 g/mol
InChI Key: MODDXIFPKJCNQU-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It can be used in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)piperazine

  • 1-(2,4-Difluorophenyl)biguanide hydrochloride

Uniqueness: 1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique triazole ring and difluorophenyl group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-6(2)11-10(12(18)19)15-16-17(11)9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDXIFPKJCNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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